6-Amino-4-methylnicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of 6-aminonicotinic acid has been approached through various methods. One study reports the electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution, achieving good yields . Another paper describes an electrocatalytic carboxylation method using 2-amino-5-bromopyridine with CO2 in an ionic liquid, resulting in a 75% yield and 100% selectivity for 6-aminonicotinic acid . Additionally, a novel synthesis route starting from 3-substituted acrylamidines and electron-poor alkynes through nucleophilic addition and thermally induced electrocyclization has been developed .
Molecular Structure Analysis
The molecular structure of 6-aminonicotinic acid has been characterized using various techniques. Single-crystal X-ray diffraction was employed to study the assembly of 6-aminonicotinic acid with inorganic acids, revealing different dimensionalities in the resulting molecular salts . These structures are stabilized by various intermolecular interactions such as hydrogen bonding and π-π stacking, as evidenced by Hirshfeld surface analysis .
Chemical Reactions Analysis
The chemical behavior of 6-aminonicotinic acid has been explored in different contexts. Studies have shown that it can form molecular salts with inorganic acids, which exhibit unique absorption properties and structural dimensionalities . The compound's prototropic forms, such as monocations and dianions, have been investigated through spectroscopic methods, revealing its ability to undergo protonation and deprotonation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-aminonicotinic acid have been extensively studied. Solvatochromism and prototropism were observed in different solvents, indicating the compound's sensitivity to the solvent environment and pH levels . The electronic structure calculations using AM1 method and density functional theory (DFT) have been carried out to better understand the experimental results . Additionally, the compound's interaction with inorganic anions has been shown to influence its UV-Vis absorption spectra .
In the field of pharmacology, 6-aminonicotinic acid and its analogues have been synthesized and evaluated for their potential as GABA(A) receptor agonists, with some analogues showing promising binding affinities and agonistic properties . This suggests potential applications of 6-aminonicotinic acid derivatives in the development of new therapeutic agents.
Scientific Research Applications
Enzymatic Hydroxylation and Microbial Degradation
6-Amino-4-methylnicotinic acid has been explored in the context of microbial degradation and enzymatic hydroxylation. Tinschert et al. (1997) isolated new bacterial strains capable of degrading 6-methylnicotinic acid, one of which could hydroxylate at the C2 position, suggesting potential applications in biotransformation and bio-remediation (Tinschert, Kiener, Heinzmann, & Tschech, 1997).
Synthesis and Catalysis
In the field of synthesis, 6-Amino-4-methylnicotinic acid has been used as a catalytic agent. Zolfigol et al. (2013) reported a method for preparing pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Electrochemical Synthesis
Feng et al. (2010) investigated the electrocatalytic synthesis of 6-aminonicotinic acid, highlighting its potential in the electrochemical industry (Feng, Huang, Liu, & Wang, 2010).
Crystallography and Material Science
The compound has also been studied in crystallography and material science. Luo et al. (2014) synthesized new complexes derived from 6-methylnicotinic acid to investigate molecular interactions and structures (Luo, Mao, & Sun, 2014).
Safety And Hazards
properties
IUPAC Name |
6-amino-4-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKFFOOSODQYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433364 | |
Record name | 6-Amino-4-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-methylnicotinic acid | |
CAS RN |
179555-11-4 | |
Record name | 6-Amino-4-methyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179555-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-4-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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